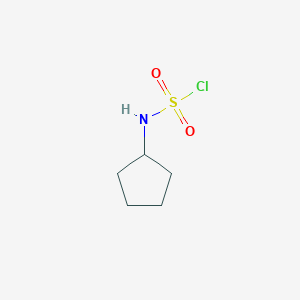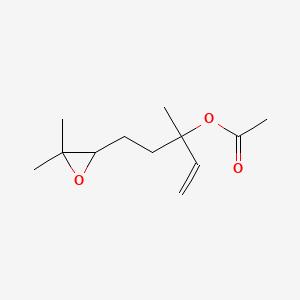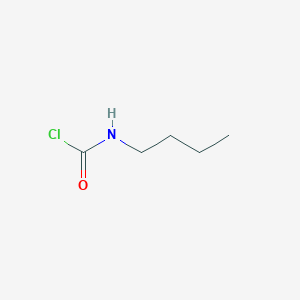
N-cyclopentylsulfamoyl chloride
Descripción general
Descripción
N-cyclopentylsulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . It is a liquid at room temperature and is known for its reactivity due to the presence of both a sulfonyl chloride and a cyclopentyl group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Métodos De Preparación
The synthesis of N-cyclopentylsulfamoyl chloride typically involves the reaction of cyclopentylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+Chlorosulfonic acid→N-cyclopentylsulfamoyl chloride+Hydrogen chloride
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and using solvents like dichloromethane to dissolve the reactants .
Análisis De Reacciones Químicas
N-cyclopentylsulfamoyl chloride undergoes various types of chemical reactions, including:
-
Substitution Reactions: : It can react with nucleophiles such as amines to form sulfonamide derivatives. For example:
N-cyclopentylsulfamoyl chloride+Amine→N-cyclopentylsulfonamide+Hydrogen chloride
-
Hydrolysis: : In the presence of water, it hydrolyzes to form cyclopentylamine and sulfur dioxide:
N-cyclopentylsulfamoyl chloride+Water→Cyclopentylamine+Sulfur dioxide+Hydrogen chloride
-
Oxidation and Reduction: : It can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
N-cyclopentylsulfamoyl chloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
-
Biology: : In biological research, it is used to modify proteins and peptides by introducing sulfonamide groups, which can alter their activity and stability.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of N-cyclopentylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
N-cyclopentylsulfamoyl chloride can be compared with other sulfonyl chlorides, such as N,N-dimethylsulfamoyl chloride (CAS: 13360-57-1). While both compounds contain the sulfonyl chloride functional group, this compound has a cyclopentyl group, which imparts different reactivity and steric properties compared to the dimethylamino group in N,N-dimethylsulfamoyl chloride. This difference can influence the types of reactions they undergo and their applications in synthesis .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique reactivity and ability to form stable derivatives make it a valuable tool in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and chemists utilize this compound effectively in their work.
Propiedades
IUPAC Name |
N-cyclopentylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLYCKMQJOQWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)









![7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3383433.png)


